molecular formula C22H19BrN4O5S B297571 N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Numéro de catalogue B297571
Poids moléculaire: 531.4 g/mol
Clé InChI: BITGYYXLYMIJAZ-ZVHZXABRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. They are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Mécanisme D'action

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide exerts its inhibitory effect on MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a free zinc ion at the active site for their catalytic activity. N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide binds to the zinc ion and prevents its interaction with the substrate, thereby inhibiting the enzymatic activity of MMPs.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have both biochemical and physiological effects in various disease models. In cancer models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In arthritis models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In cardiovascular disease models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, thereby reducing the risk of atherosclerosis and restenosis.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for MMPs, which allows for selective inhibition of these enzymes without affecting other cellular processes. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experimental settings. In addition, the cost of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also be a limiting factor for some labs.

Orientations Futures

There are several future directions for the research on N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide. One direction is the development of more potent and selective MMP inhibitors with fewer side effects. Another direction is the exploration of the potential therapeutic applications of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide in other diseases, such as pulmonary fibrosis, Alzheimer's disease, and multiple sclerosis. In addition, the development of new drug delivery systems for N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also improve its efficacy and reduce its toxicity.

Méthodes De Synthèse

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-bromobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding hydrazine. The hydrazine is then coupled with N-(2-oxoethyl)benzenesulfonamide to form the final product, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide.

Applications De Recherche Scientifique

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. It has also been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In addition, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis, by inhibiting the migration and proliferation of vascular smooth muscle cells.

Propriétés

Nom du produit

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Formule moléculaire

C22H19BrN4O5S

Poids moléculaire

531.4 g/mol

Nom IUPAC

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrN4O5S/c23-19-11-9-17(10-12-19)15-26(33(31,32)21-7-2-1-3-8-21)16-22(28)25-24-14-18-5-4-6-20(13-18)27(29)30/h1-14H,15-16H2,(H,25,28)/b24-14+

Clé InChI

BITGYYXLYMIJAZ-ZVHZXABRSA-N

SMILES isomérique

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

SMILES canonique

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.